Cas no 134023-60-2 (2-Phenyl-4-fluorophenol)

2-Phenyl-4-fluorophenol is a fluorinated phenolic compound characterized by the presence of a phenyl group at the 2-position and a fluorine atom at the 4-position of the phenol ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substitution enhances metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications in complex molecular frameworks. The compound is typically handled under standard laboratory conditions, with stability suitable for further derivatization or coupling reactions.
2-Phenyl-4-fluorophenol structure
2-Phenyl-4-fluorophenol structure
商品名:2-Phenyl-4-fluorophenol
CAS番号:134023-60-2
MF:C12H9OF
メガワット:188.198
CID:2903684
PubChem ID:15781018

2-Phenyl-4-fluorophenol 化学的及び物理的性質

名前と識別子

    • 134023-60-2
    • AKOS017439475
    • SCHEMBL617207
    • 2-phenyl-4-flourophenol
    • 5-Fluoro-2-hydroxybiphenyl
    • PODDZNLTRWYIJO-UHFFFAOYSA-N
    • 2-Phenyl-4-fluorophenol
    • インチ: InChI=1S/C12H9FO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H
    • InChIKey: PODDZNLTRWYIJO-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 188.063743068Da
  • どういたいしつりょう: 188.063743068Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 20.2Ų

2-Phenyl-4-fluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011002957-250mg
5-Fluoro-2-hydroxybiphenyl
134023-60-2 97%
250mg
494.40 USD 2021-05-28
Alichem
A011002957-1g
5-Fluoro-2-hydroxybiphenyl
134023-60-2 97%
1g
1,460.20 USD 2021-05-28
Alichem
A011002957-500mg
5-Fluoro-2-hydroxybiphenyl
134023-60-2 97%
500mg
790.55 USD 2021-05-28

2-Phenyl-4-fluorophenol 関連文献

2-Phenyl-4-fluorophenolに関する追加情報

Recent Advances in the Study of 2-Phenyl-4-fluorophenol (CAS: 134023-60-2): A Comprehensive Research Brief

2-Phenyl-4-fluorophenol (CAS: 134023-60-2) is a fluorinated phenolic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

One of the most notable advancements in the study of 2-Phenyl-4-fluorophenol is its application in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The researchers utilized a combination of computational modeling and in vitro assays to identify the optimal structural modifications for enhancing binding affinity and selectivity. Their findings suggest that 2-Phenyl-4-fluorophenol serves as a versatile scaffold for the development of targeted anticancer therapies.

In addition to its role in kinase inhibition, recent investigations have highlighted the antimicrobial properties of 2-Phenyl-4-fluorophenol. A study conducted by a team at the University of Cambridge revealed that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane potential assays. These results position 2-Phenyl-4-fluorophenol as a promising lead compound for the development of new antibiotics to address the growing threat of antimicrobial resistance.

Another significant area of research involves the metabolic fate of 2-Phenyl-4-fluorophenol in biological systems. A recent pharmacokinetic study published in Drug Metabolism and Disposition investigated the compound's absorption, distribution, metabolism, and excretion (ADME) profile in rodent models. The researchers observed rapid absorption and extensive hepatic metabolism, with the formation of several glucuronide and sulfate conjugates. These findings have important implications for the design of drug formulations incorporating 2-Phenyl-4-fluorophenol, particularly in terms of optimizing bioavailability and minimizing potential toxicity.

From a synthetic chemistry perspective, novel methodologies for the efficient production of 2-Phenyl-4-fluorophenol have been developed. A 2022 paper in Organic Process Research & Development described a continuous-flow synthesis approach that significantly improves yield and reduces waste compared to traditional batch methods. This technological advancement could facilitate the large-scale production of 2-Phenyl-4-fluorophenol for both research and industrial applications, addressing one of the key challenges in translating laboratory findings to commercial products.

Looking ahead, several research groups are exploring the potential of 2-Phenyl-4-fluorophenol in the development of neurodegenerative disease therapeutics. Preliminary in vitro studies suggest that certain derivatives of this compound may modulate pathways involved in protein aggregation, a hallmark of conditions such as Alzheimer's and Parkinson's diseases. While these findings are still in the early stages, they open new avenues for investigating the neuroprotective properties of fluorinated phenolic compounds.

In conclusion, the growing body of research on 2-Phenyl-4-fluorophenol (CAS: 134023-60-2) underscores its importance as both a synthetic intermediate and a biologically active compound with diverse therapeutic potential. The recent studies discussed in this brief demonstrate progress in understanding its mechanisms of action, optimizing its pharmacological properties, and developing efficient synthetic routes. As research continues to uncover new applications for this versatile molecule, it is likely to remain a focal point in chemical biology and pharmaceutical development for years to come.

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